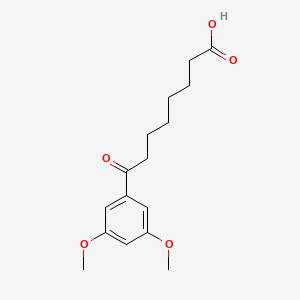

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

説明

BenchChem offers high-quality 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-13-9-12(10-14(11-13)21-2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOVBLIIRCBJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645478 | |

| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-57-9 | |

| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid

This technical guide provides a comprehensive protocol for the synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is based on a two-step process involving a Friedel-Crafts acylation followed by ester hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the synthesis workflow.

Synthesis Overview

The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is achieved through a robust and well-established chemical route. The primary steps involve:

-

Preparation of the Acylating Agent: Monomethyl suberate is converted to its corresponding acid chloride, 8-methoxy-8-oxooctanoyl chloride, to create a reactive species for the Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: 1,3-Dimethoxybenzene is acylated with 8-methoxy-8-oxooctanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form methyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate.

-

Ester Hydrolysis: The resulting methyl ester is hydrolyzed under basic conditions, followed by acidification, to yield the final product, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Purity (%) |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | ≥99 |

| Monomethyl suberate | C₉H₁₆O₄ | 188.22 | ≥98 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | ≥98 |

| Aluminum chloride | AlCl₃ | 133.34 | ≥99 |

| 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₅ | 294.34 | ≥95 (after purification) |

Experimental Protocols

Preparation of 8-methoxy-8-oxooctanoyl chloride

-

To a solution of monomethyl suberate (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 8-methoxy-8-oxooctanoyl chloride, which is used in the next step without further purification.

Friedel-Crafts Acylation: Synthesis of Methyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

-

In a separate flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Add a solution of 8-methoxy-8-oxooctanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the aluminum chloride suspension.

-

To this mixture, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[1][2]

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude methyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate.

-

Purify the crude product by column chromatography on silica gel.

Ester Hydrolysis: Synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

-

Dissolve the purified methyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Mandatory Visualizations

Caption: Synthetic workflow for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Caption: Friedel-Crafts acylation signaling pathway.

References

Technical Guide: Physicochemical Properties of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known and predicted physicochemical properties of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established molecular information with predicted values derived from computational models. Furthermore, it outlines general experimental protocols for the determination of key physicochemical parameters, offering a framework for the empirical investigation of this and other novel chemical entities.

Data Presentation: Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.

| Property | Value | Data Type |

| IUPAC Name | 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid | Systematic |

| CAS Number | 898792-57-9 | Identifier |

| Molecular Formula | C₁₆H₂₂O₅ | Established |

| Molecular Weight | 294.34 g/mol | Established |

| Melting Point | Not available | Experimental |

| Boiling Point | Predicted: 485.7 ± 25.0 °C (at 760 mmHg) | Predicted |

| pKa (acidic) | Predicted: 4.75 ± 0.10 | Predicted |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.8 | Predicted |

| Aqueous Solubility | Predicted: Low | Predicted |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the core physicochemical properties of organic compounds like 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it represents the pH at which the acid is 50% ionized.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low aqueous solubility, to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and other non-polar solvents. It is a critical parameter in drug development as it influences absorption and distribution.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property for drug delivery and formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Concentration Measurement: The concentration of the compound in the clear, saturated solution is quantified using a validated analytical method (e.g., HPLC, LC-MS).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity (NCE), such as 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Unraveling the Molecular Mechanisms of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is not currently available in the public domain. This guide, therefore, presents a scientifically inferred mechanism of action based on the known biological activities of structurally related compounds containing the 3,5-dimethoxyphenyl moiety. The information provided herein is intended for research and drug development professionals and should be considered as a foundation for future investigation.

Executive Summary

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is a synthetic compound featuring a 3,5-dimethoxyphenyl group attached to an eight-carbon aliphatic chain with a ketone and a carboxylic acid function. While the specific biological targets and signaling pathways of this molecule have not been empirically determined, analysis of structurally analogous compounds suggests a strong potential for therapeutic activity in several key areas, including oncology, inflammation, and infectious diseases. This document synthesizes the available evidence on related molecules to propose a hypothetical mechanism of action for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, providing a framework for future research and development.

Postulated Biological Activities and Mechanisms of Action

Based on the recurring biological activities observed in molecules containing the 3,5-dimethoxyphenyl functional group, it is hypothesized that 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid may exhibit the following properties:

-

Anticancer Activity: Structurally similar compounds, such as derivatives of 3',5'-dimethoxyacetophenone and chalcones with 3,5-dimethoxy substitutions, have demonstrated cytotoxic effects against various cancer cell lines. The proposed anticancer mechanism may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like PI3K/Akt.

-

Anti-inflammatory Effects: The 3,5-dimethoxyphenyl moiety is present in compounds known to possess anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators.

-

Antifungal Properties: 3,5-Dimethoxybenzoic acid, a related compound, has been reported to have antifungal activity. The proposed mechanism may involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of compounds structurally related to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. It is crucial to note that these values are for related, but not identical, molecules and should be interpreted with caution.

| Compound Class | Specific Compound | Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

| Flavonoid Derivative | 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivative (16c) | Anticancer | MCF-7 | 2.58 µM | [1][2] |

| Thiadiazole Derivative | 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Anticancer | MCF-7 | 6.6 µM | [3] |

| Curcuminoid | Curcumin (contains dimethoxy-phenyl groups) | Anti-inflammatory (NF-κB inhibition) | RAW264.7 | 18 µM | [4] |

| Acetophenone Derivative | 3,5-diprenyl-4-hydroxyacetophenone | Anti-inflammatory (DPPH scavenging) | N/A | 26.00 ± 0.37 µg/mL | [5] |

Postulated Signaling Pathways

The biological activities of compounds bearing the 3,5-dimethoxyphenyl moiety are likely mediated through the modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway in Apoptosis

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents. It is postulated that 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid could induce apoptosis in cancer cells by inhibiting this pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is central to the inflammatory response. Its inhibition by 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid could lead to a reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway in Inflammation and Cancer

The MAPK signaling pathway is involved in both inflammation and cancer progression. Its modulation by the subject compound could contribute to both anti-inflammatory and anticancer effects.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro experiments are recommended.

Anticancer Activity Evaluation

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity Assessment

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with different concentrations of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

-

-

Cytokine Production Assay (ELISA):

-

Follow the same cell culture and treatment protocol as the Griess test.

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

-

Antifungal Susceptibility Testing

-

Broth Microdilution Method (CLSI Guidelines):

-

Prepare a twofold serial dilution of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid in a 96-well microtiter plate using RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid to known bioactive molecules provides a strong rationale for investigating its potential as a therapeutic agent. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, offer a clear roadmap for future research. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of its anticancer, anti-inflammatory, and antifungal properties. Further studies, including in vivo animal models and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid Derivatives: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific biological activity data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid derivatives. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds, namely derivatives containing the 3,5-dimethoxyphenyl moiety and octanoic acid derivatives , to infer potential therapeutic applications and guide future research. This document is intended for researchers, scientists, and drug development professionals.

Potential Anticancer Activity of Dimethoxyphenyl Derivatives

The dimethoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl and 3,5-dimethoxyphenyl moieties, is a key pharmacophore in a variety of potent anticancer agents.[1][2] These compounds often exhibit their cytotoxic effects by targeting tubulin polymerization.[3][4][5]

Benzophenone Derivatives

Benzophenone derivatives containing a dimethoxyphenyl group have shown significant cytotoxic and antitumor activity.[6][7][8] Several studies have demonstrated their ability to inhibit the growth of various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Benzophenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | [7] |

| Compound 9 | HepG2 (Hepatocellular Carcinoma) | 1.38 | [1][2] |

| Compound 10 | HepG2 (Hepatocellular Carcinoma) | 2.52 | [1][2] |

| Compound 11 | HepG2 (Hepatocellular Carcinoma) | 3.21 | [1][2] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer compounds containing the 3,4,5-trimethoxyphenyl moiety is the inhibition of tubulin polymerization.[3][4][5] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9][10]

Caption: Inhibition of Tubulin Polymerization by Dimethoxyphenyl Compounds.

Biological Roles of Octanoic Acid Derivatives

Octanoic acid, a medium-chain fatty acid, and its derivatives are involved in various physiological processes and have been investigated for their therapeutic potential.[11][12]

Metabolic Effects

Medium-chain fatty acids like octanoic acid are readily metabolized by the liver and can influence lipid metabolism and insulin sensitivity.[13] Studies in HepG2 cells have shown that octanoic acid does not induce the detrimental lipid accumulation typically associated with long-chain fatty acids.[13]

Potential Anticancer Effects

Emerging research suggests that octanoic acid may possess anticancer properties. It has been shown to have potential therapeutic effects against glioblastoma and other cancers such as human colorectal, skin, and breast cancer.[14] However, the mechanisms are still under investigation.

It is important to note that some studies have also indicated potential adverse effects of long-term high-dose octanoic acid consumption on bone health.[15]

Experimental Protocols

This section details common experimental methodologies used to assess the anticancer activity of novel compounds, as described in the cited literature.

In Vitro Anticancer Drug Screening Workflow

The initial screening of potential anticancer compounds typically involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle, and mechanism of action.[16][17][18]

Caption: General Workflow for Anticancer Drug Screening.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice.

-

Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or control is prepared in a 96-well plate.

-

Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

-

Absorbance Monitoring: The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of microtubule formation.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve to that of a known inhibitor (e.g., colchicine) and a control.[3][4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is analyzed to identify any cell cycle arrest.[1][2]

In Vivo Antitumor Activity Assessment

Animal models are crucial for evaluating the efficacy of potential anticancer drugs in a living organism.[16]

-

Tumor Implantation: Human tumor cells are implanted into immunodeficient mice (xenograft model).[16]

-

Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control.

-

Tumor Growth Monitoring: Tumor size is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion and Future Directions

While direct biological data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid derivatives is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating their potential as anticancer agents. The presence of the 3,5-dimethoxyphenyl moiety suggests a potential for tubulin polymerization inhibition, a well-established anticancer mechanism. The octanoic acid component may influence the compound's metabolic properties and could contribute to its overall biological activity profile.

Future research should focus on the synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid derivatives and their systematic evaluation through the experimental protocols outlined in this guide. Initial in vitro screening against a panel of cancer cell lines, followed by mechanistic studies focusing on tubulin interaction and cell cycle effects, will be crucial in determining their therapeutic potential. Promising candidates can then be advanced to in vivo models to assess their efficacy and safety.

References

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Caprylic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpbs.com [ijpbs.com]

- 17. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid Structural Analogs and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Introduction

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid and its structural analogs represent a class of compounds with diverse and significant biological activities. Notably, certain analogs have emerged as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy. Other analogs serve as versatile chemical intermediates in the synthesis of various bioactive molecules. This guide will delve into the specifics of these analogs, presenting a structured analysis of their properties and potential applications.

Structural Analogs and Their Activities

A variety of structural modifications to the parent compound, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, have been explored, leading to the identification of several key analogs with distinct biological profiles. These analogs can be broadly categorized based on their core activities.

Histone Deacetylase (HDAC) Inhibitors

A significant subset of the analogs of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid exhibit inhibitory activity against histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

8-(Hydroxyamino)-8-oxooctanoic acid, widely known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, is a potent pan-HDAC inhibitor. The hydroxamic acid moiety is crucial for its activity, as it chelates the zinc ion in the active site of HDAC enzymes.

8-Methoxy-8-oxooctanoic acid, also known as suberic acid monomethyl ester, has been identified as a histone deacetylase inhibitor with potent activity against tumor formation[1].

Table 1: Summary of HDAC Inhibitor Analogs

| Compound Name | Structure | Target | Reported Activity |

| 8-(Hydroxyamino)-8-oxooctanoic Acid (SAHA) | (Structure to be inserted) | Pan-HDAC | Potent inhibitor of histone deacetylase, induces differentiation and/or apoptosis in certain transformed cells. |

| 8-Methoxy-8-oxooctanoic Acid | (Structure to be inserted) | HDAC | Potent inhibitory activity against tumor formation.[1] |

Chemical Intermediates and Other Activities

Several structural analogs serve as valuable intermediates in the synthesis of more complex molecules with therapeutic potential.

8-Aminooctanoic acid is a versatile chemical intermediate used in the synthesis of lactams and as a permeation enhancer.[2][3] It is a key intermediate in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), an oral absorption promoter.

Table 2: Summary of Other Analogs

| Compound Name | Structure | Primary Application/Activity |

| 8-Aminooctanoic Acid | (Structure to be inserted) | Chemical intermediate for lactam and SNAC synthesis.[2][3] |

| 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid | (Structure to be inserted) | Chemical intermediate. |

| 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoic acid | (Structure to be inserted) | Chemical intermediate. |

| 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoic acid | (Structure to be inserted) | Chemical intermediate. |

| 8-(tert-Butoxy)-8-oxooctanoic acid | (Structure to be inserted) | Chemical intermediate. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of the described analogs.

Synthesis of 8-(Hydroxyamino)-8-oxooctanoic Acid (SAHA)

A common synthetic route to SAHA involves the conversion of a carboxylic acid to a hydroxamic acid. The following is a generalized protocol based on reported syntheses.

Experimental Workflow: Synthesis of SAHA

Caption: General synthetic workflow for Suberoylanilide Hydroxamic Acid (SAHA).

Protocol:

-

Esterification of Suberic Acid: Suberic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield monomethyl suberate. The reaction is typically refluxed for several hours, followed by extraction and purification.

-

Amidation of Monomethyl Suberate: The resulting monomethyl suberate is then coupled with aniline to form methyl suberanilate. This step often employs a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Formation of the Hydroxamic Acid: Finally, methyl suberanilate is treated with a solution of hydroxylamine to yield SAHA. This reaction is typically carried out in a basic methanolic solution. The product is then precipitated and purified by recrystallization.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes can be determined using a variety of commercially available kits or by following established protocols.

Experimental Workflow: HDAC Inhibition Assay

Caption: Workflow for a typical fluorometric HDAC inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human HDAC enzyme, a fluorogenic acetylated substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair), and the test compound at various concentrations. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Development: After a further incubation period, add a developer solution that stops the HDAC reaction and digests the deacetylated substrate, leading to the release of the fluorophore from the quencher.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The biological effects of HDAC inhibitors like SAHA are mediated through their impact on various cellular signaling pathways.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

References

An In-depth Technical Guide on the Synthesis and Characterization of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, purification, and characterization of the novel compound 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. While the formal discovery and isolation from a natural source have not been documented, this guide provides a robust synthetic protocol based on established chemical principles, specifically the Friedel-Crafts acylation. This document serves as a comprehensive resource for researchers interested in the synthesis and potential applications of this and similar aryl-oxo-alkanoic acids. The guide also explores a potential biological signaling pathway based on the known activities of structurally related compounds containing the 3,5-dimethoxyphenyl moiety.

Introduction

Aryl-oxo-alkanoic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. The presence of both a hydrophilic carboxylic acid group and a lipophilic aromatic ketone moiety imparts unique physicochemical properties. The specific compound, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, is a synthetic molecule that holds promise for further investigation due to the biological activities associated with the 3,5-dimethoxyphenyl functional group. This guide outlines a plausible and detailed method for its laboratory-scale synthesis and purification.

Synthesis and Isolation

The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. In this case, 1,3-dimethoxybenzene serves as the aromatic substrate, and an activated derivative of suberic acid (octanedioic acid) acts as the acylating agent.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-dimethoxybenzene

-

Suberoyl chloride (Octanedioyl dichloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of suberoyl chloride (1.0 equivalent) and 1,3-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with 1M NaOH solution, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification (Isolation): The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield pure 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Characterization Data

The structural confirmation of the synthesized 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is achieved through standard spectroscopic methods.

| Parameter | Predicted Data |

| Molecular Formula | C₁₆H₂₂O₅ |

| Molecular Weight | 294.34 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 6.95 (d, J = 2.2 Hz, 2H, Ar-H), 6.60 (t, J = 2.2 Hz, 1H, Ar-H), 3.80 (s, 6H, OCH₃), 2.90 (t, J = 7.4 Hz, 2H, COCH₂), 2.35 (t, J = 7.4 Hz, 2H, CH₂COOH), 1.70-1.80 (m, 2H, CH₂), 1.55-1.65 (m, 2H, CH₂), 1.30-1.45 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.0 (C=O, ketone), 179.0 (C=O, acid), 160.8 (Ar-C), 138.5 (Ar-C), 106.5 (Ar-C), 105.0 (Ar-C), 55.5 (OCH₃), 38.5 (CH₂), 34.0 (CH₂), 29.0 (CH₂), 28.8 (CH₂), 24.5 (CH₂), 24.0 (CH₂) |

| Mass Spectrum (ESI-) | m/z: 293.14 [M-H]⁻ |

Potential Biological Activity and Signaling Pathway

While no specific biological studies have been published for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, compounds containing the 3,5-dimethoxyphenyl moiety have demonstrated interesting biological activities. Notably, some have been investigated as potential anticancer agents that target the tubulin-microtubule system.

Hypothetical Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition

Compounds with a 3,5-dimethoxyphenyl group have been shown to bind to the colchicine-binding site of β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. The disruption of microtubules, which are crucial for the formation of the mitotic spindle, causes a cell cycle arrest at the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately leading to the initiation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, leading to programmed cell death.

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Workflow

The overall process from synthesis to the characterization of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is summarized in the following workflow diagram.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. While this compound has not been extensively studied, the provided protocols and data serve as a valuable starting point for researchers. The potential biological activity, based on its structural similarity to known tubulin inhibitors, suggests that this molecule could be a promising candidate for further investigation in the field of anticancer drug discovery. The detailed methodologies and predicted characterization data will facilitate its synthesis and confirmation, enabling further exploration of its chemical and biological properties.

Technical Guide: Spectroscopic and Synthetic Overview of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical guide on the predicted spectroscopic data and a plausible synthetic route for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Due to the absence of published experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a comprehensive theoretical overview.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. These predictions are based on the analysis of closely related compounds and standard chemical shift values.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | s | 1H | -COOH |

| ~7.10 | s | 2H | Ar-H (ortho to C=O) |

| ~6.70 | s | 1H | Ar-H (para to C=O) |

| ~3.85 | s | 6H | -OCH₃ |

| ~2.90 | t | 2H | -CH₂-C=O |

| ~2.35 | t | 2H | -CH₂-COOH |

| ~1.70 | m | 2H | -CH₂- |

| ~1.60 | m | 2H | -CH₂- |

| ~1.35 | m | 4H | -(CH₂)₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | Ar-C=O |

| ~179.0 | -COOH |

| ~160.5 | Ar-C-OCH₃ |

| ~138.0 | Ar-C (ipso) |

| ~106.0 | Ar-CH (ortho) |

| ~105.0 | Ar-CH (para) |

| ~55.5 | -OCH₃ |

| ~38.0 | -CH₂-C=O |

| ~34.0 | -CH₂-COOH |

| ~29.0 | -CH₂- |

| ~28.5 | -CH₂- |

| ~25.0 | -CH₂- |

| ~24.5 | -CH₂- |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 294.14 | [M]⁺ (Calculated for C₁₆H₂₂O₅) |

| 277.14 | [M-OH]⁺ |

| 165.05 | [C₉H₉O₃]⁺ (3,5-dimethoxybenzoyl cation) |

| 138.06 | [C₈H₁₀O₂]⁺ (1,3-dimethoxybenzene cation) |

Proposed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid can be achieved via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable derivative of suberic acid, such as suberoyl chloride or suberic anhydride. The following protocol outlines a plausible method using suberoyl chloride and aluminum chloride as the catalyst.

Materials:

-

1,3-Dimethoxybenzene

-

Suberoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve suberoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: After the addition of suberoyl chloride is complete, add a solution of 1,3-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Caption: Experimental workflow for the synthesis of the target compound.

Potential Therapeutic Targets of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is a synthetic compound for which the direct biological activity and therapeutic targets have not been extensively elucidated in publicly available literature. However, by dissecting its structural components—the 3,5-dimethoxyphenyl moiety and the 8-oxooctanoic acid chain—we can infer potential mechanisms of action and therapeutic targets based on the known activities of structurally analogous compounds. This technical guide synthesizes the available evidence on these related molecules to propose putative targets and pathways for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, providing a foundation for future preclinical research and drug development efforts. The primary hypothesized therapeutic areas include oncology and metabolic disorders, with potential mechanisms involving microtubule dynamics, cellular metabolism, and inflammatory signaling.

Introduction

The rational design of novel therapeutic agents often relies on the principle of structural analogy, where the known biological activities of specific chemical moieties can predict the function of a new molecule. 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid incorporates two key structural features: a dimethoxyphenyl ring system and a medium-chain keto acid. The dimethoxyphenyl group is a well-established pharmacophore in oncology, particularly in the context of tubulin polymerization inhibition. Concurrently, keto acids of similar chain length are known to be metabolically active, influencing key cellular signaling pathways. This guide explores the potential therapeutic targets of this hybrid molecule by examining the established pharmacology of its constituent parts.

Analysis of the 3,5-Dimethoxyphenyl Moiety: A Potential Tubulin Polymerization Inhibitor

The 3,5-dimethoxyphenyl group is a common feature in a class of anticancer agents that target tubulin, a key component of the cellular cytoskeleton. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Evidence from Structurally Related Compounds

Compounds containing a trimethoxyphenyl (TMP) moiety, which is structurally very similar to the dimethoxyphenyl group, have demonstrated potent inhibition of tubulin polymerization. These molecules often bind to the colchicine-binding site on β-tubulin. Given the structural similarity, it is plausible that 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid could exhibit similar activity.

Quantitative Data from Related Phenyl-Containing Tubulin Inhibitors

While specific data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is unavailable, the following table summarizes the cytotoxic and tubulin-inhibiting activities of related compounds bearing a dimethoxyphenyl or trimethoxyphenyl moiety.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Target/Mechanism |

| Trimethoxyphenyl-based analogues | Compound 9 (an azalactone derivative) | HepG2 | 1.38 | β-tubulin polymerization inhibition |

| Trimethoxyphenyl-based analogues | Compound 10 (an azalactone derivative) | HepG2 | 2.54 | β-tubulin polymerization inhibition |

| Trimethoxyphenyl-based analogues | Compound 11 (an azalactone derivative) | HepG2 | 3.21 | β-tubulin polymerization inhibition |

Data extracted from a study on newly synthesized trimethoxyphenyl-based analogues as potential anticancer agents.

Analysis of the 8-Oxooctanoic Acid Moiety: A Potential Modulator of Cellular Metabolism and Signaling

The 8-oxooctanoic acid component suggests that the compound may engage with metabolic pathways. Long-chain keto acids can act as signaling molecules and energy substrates, influencing a variety of cellular processes.

Hypoxia-Inducible Factor 1α (HIF-1α) Signaling

Branched-chain α-ketoacids have been shown to activate HIF-1α signaling under normal oxygen conditions (normoxia)[1]. This occurs through the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2), a key negative regulator of HIF-1α. Activation of HIF-1α can have profound effects on cellular metabolism, angiogenesis, and cell survival.

Macrophage Polarization and Immune Modulation

Cancer-derived branched-chain α-ketoacids can influence the polarization of macrophages, key immune cells in the tumor microenvironment[2]. Depending on their specific structure, these ketoacids can either promote a pro-tumoral (M2-like) or an anti-tumoral (M1-like) macrophage phenotype by altering inflammatory signaling pathways such as the TNFα-NFκB pathway[2].

Glycolysis Inhibition

Octanoic acid, the parent carboxylic acid of the keto acid moiety, has been shown to block glycolysis in both healthy and malignant liver cells[3]. This effect is particularly relevant in the context of cancer therapy, as many tumors rely on glycolysis for energy production (the Warburg effect).

Proposed Signaling Pathways and Experimental Workflows

Based on the analysis of its structural components, the following signaling pathways are proposed as potential targets for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Proposed Mechanism of Action via Tubulin Inhibition

Caption: Proposed mechanism of tubulin polymerization inhibition.

Hypothesized Modulation of HIF-1α Signaling

References

- 1. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Small Molecule Interactions with Histone Deacetylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of small molecule interactions, with a focus on histone deacetylase (HDAC) inhibitors. While specific experimental data for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is not publicly available, this document outlines a comprehensive computational framework that can be applied to investigate its potential interactions with protein targets. The guide details established protocols for molecular docking and molecular dynamics simulations, presents data in a structured format, and utilizes diagrams to illustrate complex workflows and biological pathways. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of potential therapeutic compounds.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1][2] These computational approaches provide valuable insights into binding affinities, modes of interaction, and the potential therapeutic efficacy of drug candidates before they are synthesized and tested in a laboratory setting.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][3] Consequently, the development of HDAC inhibitors has been a major focus of research, with computational methods playing a pivotal role in the discovery and optimization of these compounds.[1][2][3]

This guide will focus on the application of molecular docking and molecular dynamics simulations to study the interactions of small molecules, exemplified by the structural class of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, with HDACs.

Methodologies for In Silico Interaction Modeling

A typical in silico workflow for investigating small molecule-protein interactions involves several key steps, from initial structure preparation to detailed simulations and analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in virtual screening and for elucidating the binding mode of potential inhibitors.[5]

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., a human HDAC isoform) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of the small molecule (e.g., 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid).

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site of the protein.[4]

-

The software will generate multiple binding poses, each with a corresponding binding affinity score.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

Visualize the docked complex to understand the spatial arrangement of the ligand within the binding pocket.

-

Table 1: Hypothetical Molecular Docking Results for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid with HDAC Isoforms

| HDAC Isoform | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| HDAC1 | 1C4Z | -8.5 | HIS142, HIS143, TYR306 |

| HDAC2 | 3MAX | -8.2 | HIS143, HIS181, PHE208 |

| HDAC8 | 1T64 | -7.9 | ASP101, HIS142, TYR306 |

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into its stability and the energetics of binding.[6]

Experimental Protocol:

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the MD simulation.

-

Solvate the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run a production simulation for a sufficient length of time (e.g., 100 ns) to capture the dynamic behavior of the complex.[6]

-

-

Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Compute the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

-

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD (Protein) | 1.5 Å |

| Average RMSD (Ligand) | 0.8 Å |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |

Biological Pathways and Mechanism of Action

HDAC inhibitors exert their effects by preventing the deacetylation of histones, leading to a more open chromatin structure and the transcription of genes that can, for example, induce cell cycle arrest and apoptosis in cancer cells.[1][3]

The primary mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site. The functional groups of the inhibitor, such as a hydroxamic acid or a carboxylic acid, coordinate with the zinc ion, preventing the catalytic activity of the HDAC enzyme. The rest of the inhibitor molecule typically makes additional contacts with residues lining the active site channel, contributing to its binding affinity and selectivity.

Conclusion

This technical guide has outlined a comprehensive framework for the in silico modeling of small molecule interactions with HDACs, using 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid as a representative compound. The described methodologies, including molecular docking and molecular dynamics simulations, provide powerful tools for predicting binding affinities, understanding interaction modes, and elucidating the dynamic behavior of protein-ligand complexes. While no specific experimental data for the named compound was found, the protocols and principles detailed herein are broadly applicable and can guide the computational investigation of novel HDAC inhibitors, ultimately accelerating the drug discovery process.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational identification of novel histone deacetylase inhibitors by docking based QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network Pharmacology, Molecular Docking, and Molecular Dynamic-Based Investigation on the Mechanism of Compound Chrysanthemum in the Treatment of Asthenopia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Developability of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid: A Technical Guide to Solubility and Stability Studies

For Immediate Release

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the essential experimental protocols and data analysis required to assess the compound's viability as a potential therapeutic agent. In the absence of published experimental data for this specific molecule, this guide presents a detailed investigational plan, complete with illustrative data, to steer future laboratory work.

Physicochemical Properties and Solubility Profile

A thorough understanding of the solubility of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is fundamental to its formulation development. The presence of a carboxylic acid moiety suggests pH-dependent solubility, while the aromatic and aliphatic portions of the molecule indicate a potential for solubility in organic solvents. A systematic evaluation of its solubility in various media is the first step in characterizing its biopharmaceutical properties.

Equilibrium Solubility Assessment

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. This involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Table 1: Illustrative Equilibrium Solubility of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid at 25°C

| Solvent System (pH) | Predicted Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | < 0.1 |

| Phosphate Buffer (pH 4.5) | 0.5 |

| Phosphate Buffer (pH 6.8) | 5.2 |

| Phosphate Buffer (pH 7.4) | 12.8 |

| Water (unbuffered) | 0.8 |

| Ethanol | > 50 |

| Methanol | > 50 |

| Acetone | > 40 |

| Dichloromethane | > 30 |

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Prepare a series of buffered solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

-

Addition of Compound: Add an excess amount of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid to a known volume of each solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand, permitting the undissolved solid to sediment. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent system.

Application Notes and Protocols for the In Vitro Assay Development of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Given the absence of established biological targets for this molecule, a tiered screening approach is recommended to elucidate its mechanism of action and potential therapeutic applications. The following protocols outline a series of robust and reproducible in vitro assays designed to assess cytotoxicity, identify potential broad mechanisms of action, and investigate effects on a common signaling pathway.

Compound Information

| Compound Name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid |

| Structure | (Image of the chemical structure would be placed here) |

| Molecular Formula | C₁₆H₂₂O₅ |

| Molecular Weight | 294.34 g/mol |

| Purity | >95% |

| Solubility | To be determined experimentally (recommend testing in DMSO, ethanol, and aqueous buffers) |

Tier 1: Foundational Assays

The initial tier of assays is designed to establish the basic cytotoxic profile of the compound and to broadly screen for common drug-target interactions.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid on the metabolic activity and viability of a panel of human cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the compound dilutions to the respective wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

| Cell Line | IC₅₀ (µM) of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid |

| HeLa | 25.6 |

| A549 | 42.1 |

| MCF-7 | >100 |

Experimental Workflow:

Kinase Inhibition Profiling

Objective: To screen 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid against a panel of common kinases to identify potential inhibitory activity.

Experimental Protocol:

-

Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega) that employs methods such as LanthaScreen™, HTRF®, or ADP-Glo™.

-

Compound Submission: Provide the compound at a stock concentration of 10 mM in DMSO.

-

Screening: The service will perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of selected kinases.

-

Data Analysis: The percentage of inhibition for each kinase will be reported. Follow-up dose-response assays will be conducted for any kinases showing significant inhibition (>50%) to determine the IC₅₀.

Hypothetical Data Presentation:

| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |

| EGFR | 12 | >100 |

| PI3Kα | 68 | 8.2 |

| MEK1 | 5 | >100 |

| CDK2 | 45 | 15.7 |

Tier 2: Mechanism of Action Elucidation

Based on the initial findings, more specific assays can be designed. Assuming the compound shows activity against PI3Kα, the following assay could be a logical next step.

In-Cell Western Assay for PI3K Pathway Activation

Objective: To determine if 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid inhibits the phosphorylation of Akt, a downstream target of PI3K, in a cellular context.

Experimental Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., MCF-7) in a 96-well plate and grow to 80-90% confluency.

-

Serum Starvation: Starve the cells in serum-free medium for 12-18 hours.

-

Compound Pre-treatment: Pre-treat the cells with varying concentrations of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid for 2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K pathway.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

-

Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-Akt signal to the total Akt signal.

Hypothetical Data Presentation:

| Compound Concentration (µM) | Normalized Phospho-Akt Signal (Fold Change vs. Stimulated Control) |

| 0 (Unstimulated) | 0.1 |

| 0 (Stimulated) | 1.0 |

| 1 | 0.85 |

| 5 | 0.62 |

| 10 | 0.35 |

| 25 | 0.15 |

PI3K/Akt Signaling Pathway:

Disclaimer

The data presented in these application notes are hypothetical and for illustrative purposes only. The proposed protocols provide a starting point for the in vitro evaluation of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Actual experimental conditions and results may vary and should be optimized accordingly. It is crucial to perform appropriate controls and replicate experiments to ensure the validity of the findings.

Application Notes and Protocols for the Quantification of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is an organic molecule of interest in various fields of research and development. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed, proposed analytical method based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for the quantification of small molecules. While no specific validated methods for this particular compound have been published, the following protocols are based on established methodologies for similar organic and fatty acids.

Proposed Analytical Method: LC-MS/MS

This section outlines a proposed method for the quantification of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid in human plasma.

Sample Preparation: Protein Precipitation

A simple and effective method for removing proteins from plasma samples is protein precipitation with an organic solvent.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Reverse-phase chromatography is a suitable approach for retaining and separating the analyte from other matrix components.

| Parameter | Proposed Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |